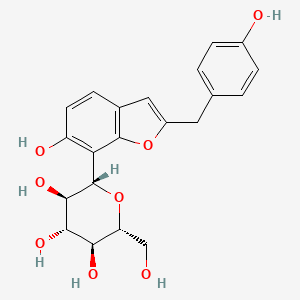
Pteroside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pteroside is a naturally occurring compound found in various species of ferns, particularly in the Pteridaceae familyThese compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pterosides typically involves the Friedel-Crafts bisacylation of the methyl ether of 2-(2,6-dimethylphenyl)ethanol with methylmalonyl chloride. This reaction produces a 1,3-indandione intermediate, which is then demethylated and reduced using zinc and acetic acid in the presence of acetic anhydride and sodium acetate. The resulting mixture of racemic cis and trans isomers of pterosin C diacetate is hydrolyzed to yield the corresponding pterosides .
Industrial Production Methods: Industrial production of pterosides involves the extraction and purification from the rhizomes of ferns such as Pteridium aquilinum. The process includes solvent extraction, chromatographic separation, and crystallization to isolate and purify the desired pterosides .
化学反応の分析
Types of Reactions: Pterosides undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Substitution: Various nucleophiles can be used to substitute functional groups on the pteroside molecule, depending on the desired modification.
Major Products: The major products formed from these reactions include different isomers and derivatives of pterosides, which can exhibit varying degrees of biological activity .
科学的研究の応用
作用機序
The mechanism of action of pterosides involves their interaction with specific molecular targets and pathways within cells. Pterosides are known to generate free radical species, leading to oxidative damage to proteins, DNA, and membrane lipids. This oxidative stress can induce apoptosis in cancer cells, thereby exhibiting cytotoxic effects .
類似化合物との比較
Pterosin A: Another sesquiterpenoid glycoside found in ferns, known for its cytotoxic and anti-inflammatory properties.
Ptaquiloside: A norsesquiterpene glucoside found in bracken ferns, known for its carcinogenic properties.
Uniqueness of Pteroside: this compound stands out due to its diverse range of biological activities and its potential therapeutic applications. Its ability to undergo various chemical modifications makes it a versatile compound for drug development and other industrial applications .
特性
CAS番号 |
524051-94-3 |
|---|---|
分子式 |
C21H22O8 |
分子量 |
402.4 g/mol |
IUPAC名 |
(2S,3R,4R,5S,6R)-2-[6-hydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H22O8/c22-9-15-17(25)18(26)19(27)21(29-15)16-14(24)6-3-11-8-13(28-20(11)16)7-10-1-4-12(23)5-2-10/h1-6,8,15,17-19,21-27H,7,9H2/t15-,17-,18+,19-,21+/m1/s1 |
InChIキー |
MCHGHPIHLAZAFH-UVPIGPOJSA-N |
異性体SMILES |
C1=CC(=CC=C1CC2=CC3=C(O2)C(=C(C=C3)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
正規SMILES |
C1=CC(=CC=C1CC2=CC3=C(O2)C(=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


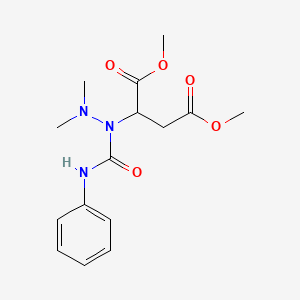
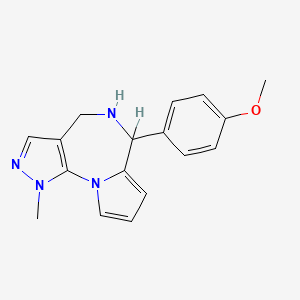
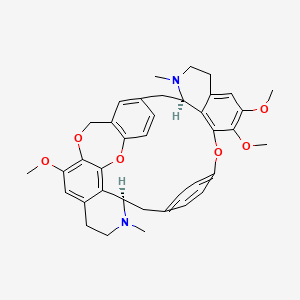
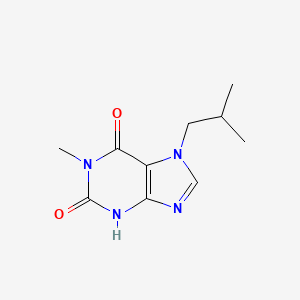
![sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12776834.png)
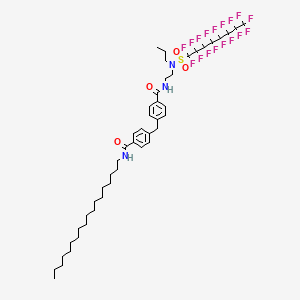
![[(3S,3aR,6S,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12776852.png)
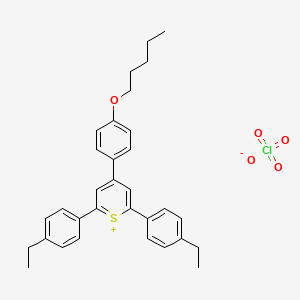
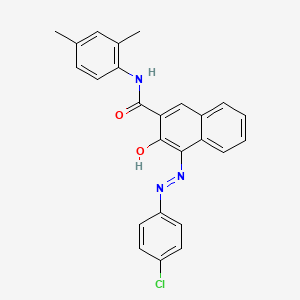

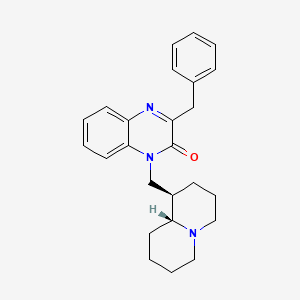

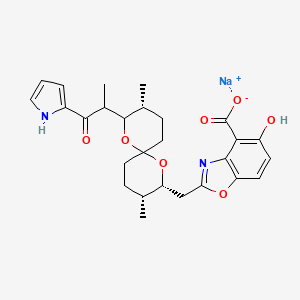
![(2S,5R,6R)-6-[[2-[[2-(4-ethylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12776874.png)
